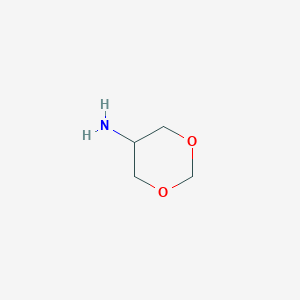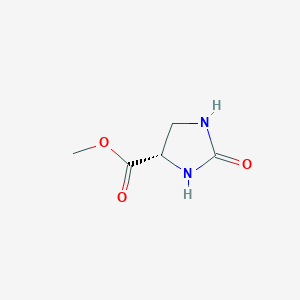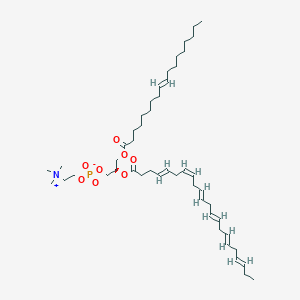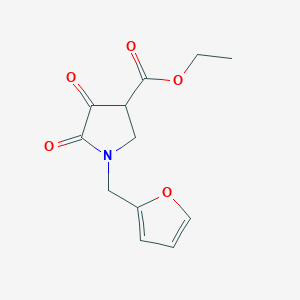
3-Cyano-6-isopropylchromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-6-isopropylchromone, also known as 6-Isopropyl-4-oxo-4H-1-benzopyran-3-carbonitrile, is a chemical compound with the empirical formula C13H11NO2 . It has a molecular weight of 213.23 .
Molecular Structure Analysis
The molecular structure of 3-Cyano-6-isopropylchromone consists of 13 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The compound belongs to the chromone family, which are derivatives of benzopyran with a substituted keto group on the pyran ring .Physical And Chemical Properties Analysis
3-Cyano-6-isopropylchromone is a solid at room temperature with a melting point of 118-120 °C .Applications De Recherche Scientifique
Synthetic Potential and Intermediary Role 3-Cyano-6-isopropylchromone and its derivatives are significant due to their role as intermediates in synthesizing various compounds with potential medicinal applications. For instance, 3-cyanochromones are extensively used as dienophiles in synthesizing compounds with selective acetylcholinesterase inhibiting activity, highlighting their importance in creating anti-allergic substances and other pharmacologically relevant compounds. The enhancement of the dienophilic nature of the carbon-carbon double bond by the cyano group underlines its synthetic versatility (Reddy et al., 2004)(Reddy et al., 2004).
Electrophilicity and Structural Characterization Research into the electrophilicity of derivatives of 3-Cyano-6-isopropylchromone, such as studies on the intrinsic electrophilicity of certain pyrimidine derivatives, provides insights into their reactivity and potential for forming glutathione conjugates. This characteristic is crucial for understanding their interactions within biological systems, potentially impacting the design of new drugs with improved safety profiles (Kalgutkar et al., 2011)(Kalgutkar et al., 2011).
Thermodynamic Properties The study of the thermodynamic properties, such as the enthalpies of combustion and formation of 3-formyl-6-isopropylchromone, is fundamental in understanding the stability and reactivity of such compounds. These properties are essential for various applications, including the development of new materials and the study of energy-related processes (Flores et al., 2006)(Flores et al., 2006).
Novel Synthetic Methods and Applications Innovative synthetic methods have been developed for producing 3-Cyano-6-isopropylchromone derivatives, showcasing the ongoing research interest in exploiting their potential further. For example, novel, highly potent aldose reductase inhibitors have been synthesized from cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, indicating the relevance of 3-cyano-6-isopropylchromone structures in medicinal chemistry (Da Settimo et al., 2003)(Da Settimo et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-5,7-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVAJLIIWCJMJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352906 |
Source


|
| Record name | 3-Cyano-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-isopropylchromone | |
CAS RN |
50743-32-3 |
Source


|
| Record name | 3-Cyano-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Isopropylchromone-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


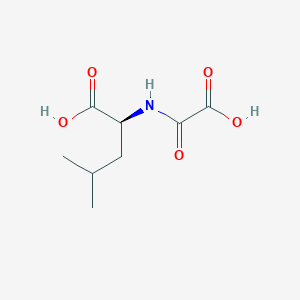
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
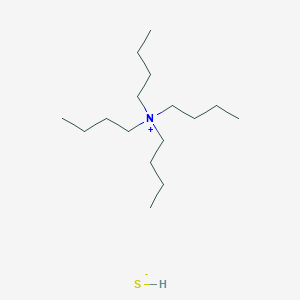
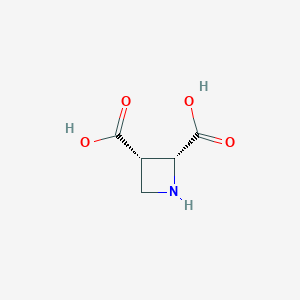
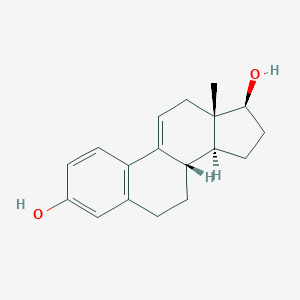
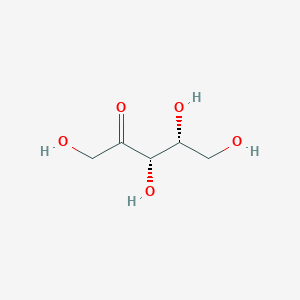
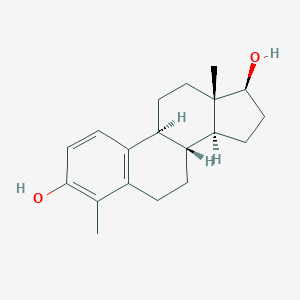
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
